molecular formula C9H8Cl2N4O B8209989 N-Nitroso Clonidine

N-Nitroso Clonidine

Cat. No. B8209989
M. Wt: 259.09 g/mol
InChI Key: HOUDTZFDVCJSQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Nitroso Clonidine is a useful research compound. Its molecular formula is C9H8Cl2N4O and its molecular weight is 259.09 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Pain and Tactile Sensation Threshold : Clonidine, combined with 30% nitrous oxide, significantly increases the threshold of pain and tactile sensation in the human face. This suggests its potential use in pain management and anesthesia (Siiba et al., 1999).

  • Blood Pressure and Heart Rate : Clonidine reduces blood pressure and slows heart rate by decreasing sympathetic stimulation. It also inhibits neuronal Ca(2+)-dependent nitric oxide synthase (NOS) without affecting NOS-II and endothelial Ca(2+)-dependent NOS activity (Venturini et al., 2000).

  • Histamine H2-Receptors Activation : Clonidine can activate histamine H2-receptors on central neurons, which may reduce the discharge rate of cerebral cortical neurons in rats (Sastry & Phillis, 1977).

  • Neurological Impact Post-Ganglionectomy : Clonidine treatment significantly reverses increased neuronal nitric oxide synthase (nNOS) expression in the jejunal myenteric plexus following splanchnic ganglionectomy (Nishizaki et al., 2003).

  • Hypertension Prevention : Clonidine prevents the development of hypertension in long-term N (omega)-nitro-L-arginine-treated rats dose-dependently, indicating its potential in managing hypertension (Oktar et al., 2008).

  • Central Antihypertensive Action : The central antihypertensive action of Clonidine is mediated by stimulating the release of nitric oxide in the brain (Dobrucki et al., 2001).

  • Decomposition in Aqueous Acidic Media : N-Nitrosoclonidine decomposes in aqueous acidic media to form Clonidine and nitrous acid, a process catalyzed by the rate-limiting protonation of the substrate (Iley et al., 1993).

  • Sympathetic Activity During Ischemia : Clonidine decreases sympathetic activity during ischemia and improves neurological outcomes from incomplete ischemia in rats (Hoffman et al., 1991).

  • Gastric Sensation and Stomach Relaxation : Clonidine relaxes the stomach and reduces gastric sensation without inhibiting gastric accommodation or emptying (Thumshirn et al., 1999).

  • Anesthetic Requirements in Surgery : Clonidine was effective in reducing anesthetic requirements and improving circulatory stability in hypertensive patients undergoing major vascular procedures (Quintin et al., 1996).

properties

IUPAC Name

N-(2,6-dichlorophenyl)-1-nitroso-4,5-dihydroimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N4O/c10-6-2-1-3-7(11)8(6)13-9-12-4-5-15(9)14-16/h1-3H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOUDTZFDVCJSQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)NC2=C(C=CC=C2Cl)Cl)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Nitroso Clonidine
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